(-)-12-Hydroxy-9,10-dihydrojasmonic acid
Description
Contextualization as a Dihydrojasmonic Acid and Jasmonate Metabolite
(-)-12-Hydroxy-9,10-dihydrojasmonic acid is chemically classified as a dihydrojasmonic acid and an oxo monocarboxylic acid. nih.gov Its structure features a cyclopentanone (B42830) ring, characteristic of all jasmonates. nih.govnih.gov It is considered a metabolite of jasmonic acid (JA), the foundational compound of the jasmonate family. nih.govnih.gov
The biosynthesis of jasmonates is a well-studied process that begins in the chloroplasts and concludes in the peroxisomes. nih.govnih.gov The pathway starts with the release of linolenic acid from plastid membranes, which is then converted through several enzymatic steps to 12-oxo-phytodienoic acid (OPDA). nih.govresearchgate.net OPDA is further processed to form jasmonic acid. nih.gov Once synthesized, JA can undergo various metabolic modifications, including hydroxylation, methylation, and conjugation with amino acids. nih.govnih.gov this compound is a product of such hydroxylation, a key step in diversifying the function and activity of jasmonates within the plant. nih.govnih.gov While hydroxylation at the C-12 position is noted to sometimes decrease the biological activity compared to other jasmonates, these metabolic conversions are crucial for fine-tuning the plant's responses. nih.govnih.gov
Overview of its Role as a Plant Signaling Molecule
Jasmonates, as a group, are critical signaling molecules that mediate a wide array of physiological and developmental processes in plants. wikipedia.orgnih.gov They are integral to the plant's internal communication system, responding to both developmental cues and external stimuli. nih.govyoutube.com The signaling pathway involves a cascade of events, including the activation and repression of a multitude of genes. nih.govyoutube.com
Different jasmonate derivatives possess distinct biological activities, allowing for a nuanced and flexible response to environmental changes. nih.gov For instance, the conjugation of jasmonic acid with the amino acid isoleucine creates JA-Isoleucine (JA-Ile), a potent activator of defense gene expression. researchgate.netyoutube.com Conversely, metabolic processes like hydroxylation, which produces compounds such as this compound, can serve to inactivate or modulate the signal. nih.govnih.gov This metabolic grid allows the plant to precisely control the intensity and duration of its hormonal responses. While specific signaling pathways for this compound are less characterized than those for JA-Ile, its existence as a metabolite points to its role within the complex jasmonate signaling network that governs plant life. nih.govresearchgate.net
Significance in Plant Physiological Processes and Stress Responses
The jasmonate signaling pathway is fundamental for a plant's survival and adaptation. It plays a significant role in various growth and development stages, including seed germination, root growth, and flower development. wikipedia.orgyoutube.com
However, the most prominent role of jasmonates is in orchestrating plant defenses against a broad spectrum of stresses.
Biotic Stress: When a plant is wounded or attacked by herbivores, it rapidly synthesizes and accumulates jasmonates. wikipedia.org This triggers the production of defense compounds like protease inhibitors, which disrupt the digestion of insects, and other secondary metabolites that deter feeding. wikipedia.orgyoutube.com
Abiotic Stress: Jasmonates are also crucial in helping plants cope with non-living environmental challenges. nih.gov The signaling pathway is activated in response to:
Drought and Salinity: Jasmonates help in managing water loss and ion toxicity. nih.govresearchgate.net
Temperature Stress: They are involved in the response to both cold and heat stress. nih.gov
Light Stress: Jasmonates assist in protecting the photosynthetic apparatus from damage caused by excessive light. nih.gov
The production of hydroxylated jasmonates, such as this compound, is an integral part of this stress response machinery. nih.govnih.gov By metabolizing the primary JA signal, the plant can fine-tune its defense and growth trade-offs, ensuring resources are allocated efficiently to either fend off threats or continue development. nih.gov This metabolic regulation is key to a plant's resilience and ability to thrive in ever-changing conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-[(1R,2R)-2-(5-hydroxypentyl)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h9-10,13H,1-8H2,(H,15,16)/t9-,10-/m1/s1 |
InChI Key |
SXFKEAKOXUOQGN-NXEZZACHSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)CCCCCO |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CCCCCO |
Origin of Product |
United States |
Biosynthesis Pathways of 12 Hydroxy 9,10 Dihydrojasmonic Acid
Precursor Lipid Metabolism and the Octadecanoid Pathway
The synthesis of jasmonates, a class of lipid-derived signaling compounds, is initiated via the octadecanoid pathway, a well-characterized biochemical cascade that transforms fatty acids into cyclic precursors. pnas.orgmdpi.comresearchgate.net This pathway begins in the chloroplasts and involves a series of enzymatic reactions that are foundational to the production of the entire jasmonate family, including (-)-12-Hydroxy-9,10-dihydrojasmonic acid. pnas.orgnih.gov
Fatty Acid Precursors: Alpha-Linolenic Acid and Linoleic Acid
The primary precursor for jasmonate biosynthesis is alpha-linolenic acid (α-LeA, 18:3), a polyunsaturated fatty acid. nih.govchemfaces.comnih.gov This fatty acid is typically released from the galactolipids of chloroplast membranes by the action of lipases, such as phospholipase A1 (PLA1). mdpi.commedkoo.com Linoleic acid (18:2) can also serve as a substrate in the broader oxylipin pathway, though α-linolenic acid is the direct precursor for jasmonic acid and its derivatives. nih.govresearchgate.net The availability of these fatty acids is a critical starting point for the entire biosynthetic cascade. nih.gov
Role of Lipoxygenase (LOX) in Initial Hydroperoxidation
Once released, free α-linolenic acid is oxygenated by the enzyme 13-lipoxygenase (13-LOX). mdpi.comresearchgate.netnih.gov This enzyme catalyzes the stereo- and region-specific addition of molecular oxygen to the fatty acid chain, forming (13S)-hydroperoxy-octadecatrienoic acid (13-HPOT). wikipedia.orgnih.gov This hydroperoxidation is the first committed step in the branch of the oxylipin pathway that leads to jasmonate formation. mdpi.comwikipedia.org In plants like Arabidopsis, several 13-LOX isoforms (LOX2, LOX3, LOX4, and LOX6) are involved in JA formation. nih.gov
Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Activities
The 13-HPOT generated by LOX is then rapidly metabolized by two subsequent enzymes located in the chloroplast. First, Allene Oxide Synthase (AOS), a specialized cytochrome P450 enzyme, converts 13-HPOT into a highly unstable epoxide known as 12,13-epoxyoctadecatrienoic acid (12,13-EOT). nih.govmedkoo.comoup.com This unstable allene oxide is immediately acted upon by Allene Oxide Cyclase (AOC). researchgate.netnih.govwikipedia.org AOC catalyzes the cyclization of the unstable epoxide, forming the first cyclic intermediate in the pathway. wikipedia.orgcapes.gov.br
Formation of 12-Oxo-Phytodienoic Acid (OPDA) and Related Intermediates
The action of AOC on the unstable allene oxide results in the formation of cis-(+)-12-oxo-phytodienoic acid (OPDA). researchgate.netnih.govmedkoo.com OPDA is a key intermediate and the final product of the plastid-localized portion of the jasmonate biosynthetic pathway. pnas.orgnih.gov In addition to the C18 pathway starting from α-linolenic acid, a parallel C16 pathway exists, starting from hexadecatrienoic acid (16:3), which leads to the formation of a related compound, dinor-OPDA (dnOPDA). nih.govnih.govnih.gov OPDA itself is recognized as a signaling molecule with biological activities distinct from jasmonic acid. youtube.comtechnologynetworks.com
Table 1: Key Enzymes in the Chloroplast-Localized Octadecanoid Pathway
| Enzyme | Abbreviation | Substrate | Product | Cellular Location |
|---|---|---|---|---|
| Phospholipase A1 | PLA1 | Membrane Galactolipids | α-Linolenic acid | Chloroplast |
| 13-Lipoxygenase | 13-LOX | α-Linolenic acid | (13S)-hydroperoxy-octadecatrienoic acid (13-HPOT) | Chloroplast |
| Allene Oxide Synthase | AOS | 13-HPOT | 12,13-epoxyoctadecatrienoic acid (12,13-EOT) | Chloroplast |
| Allene Oxide Cyclase | AOC | 12,13-EOT | cis-(+)-12-oxo-phytodienoic acid (OPDA) | Chloroplast |
Peroxisomal β-Oxidation in Jasmonate Biosynthesis
Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes to undergo the final stages of jasmonic acid formation. pnas.orgmdpi.comnih.gov This transport into the peroxisomal matrix is facilitated by the peroxisomal ABC transporter CTS/PXA1. youtube.com Inside the peroxisome, the pathway involves a reduction step followed by a series of β-oxidation cycles, analogous to fatty acid degradation. pnas.orgresearchgate.net
The first peroxisomal step is the reduction of the cyclopentenone ring of OPDA, a reaction catalyzed by 12-oxo-phytodienoate reductase 3 (OPR3). nih.gov This reaction saturates the ring double bond, yielding 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). Before entering the β-oxidation spiral, OPC-8:0 is activated to its coenzyme A (CoA) ester by an acyl-CoA synthetase, OPC-8:0 CoA Ligase1 (OPCL1).
The resulting OPC-8:0-CoA then undergoes three successive rounds of β-oxidation. pnas.org This process sequentially shortens the carboxylic acid side chain by two carbons in each cycle, catalyzed by three core enzymes: acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). pnas.orgnih.gov This chain-shortening process ultimately yields (+)-7-iso-jasmonic acid, which then epimerizes to the more stable (-)-jasmonic acid. capes.gov.br
Enzymatic Steps Leading to this compound
The formation of this compound from jasmonic acid involves a final hydroxylation step. The "dihydro" designation in the compound's name refers to the saturated cyclopentane (B165970) ring, a structural feature established earlier in the pathway by the enzyme OPR3 during the conversion of OPDA inside the peroxisome. nih.gov
The terminal step is the hydroxylation of the pentenyl side chain of jasmonic acid at the C-12 position. This modification is a key part of the catabolic (breakdown) pathway for jasmonic acid, converting the active hormone into an inactive form. pnas.org While hydroxylation of the jasmonoyl-isoleucine conjugate can be performed by cytochrome P450 enzymes (specifically the CYP94 family), direct hydroxylation of free jasmonic acid is catalyzed by a different class of enzymes. pnas.orgmdpi.com
Recent research in Arabidopsis thaliana has identified a family of four paralogous enzymes, named JASMONATE-INDUCED OXYGENASES (JOXs), that perform this crucial reaction. pnas.org These enzymes are 2-oxoglutarate/Fe(II)–dependent oxygenases that directly convert jasmonic acid into 12-hydroxyjasmonic acid (also known as tuberonic acid). pnas.orgnih.govnih.gov This hydroxylation serves to inactivate the jasmonic acid signal, thereby down-regulating JA-dependent defense and growth-inhibiting responses, acting as a crucial "off-switch" in the signaling pathway. pnas.org The accumulation of 12-hydroxyjasmonic acid and its derivatives is observed in many plant species following wounding, suggesting this is a common and vital mechanism for controlling hormone levels.
Hydroxylation Reactions and Specific Hydroxylases (e.g., JASMONATE-INDUCED OXYGENASES (JOX))
In plants, the hydroxylation of jasmonic acid (JA) is a critical step in its metabolism and is primarily carried out by a family of enzymes known as JASMONATE-INDUCED OXYGENASES (JOXs). nih.govnih.govfrontiersin.orgnih.govbiorxiv.orgresearchgate.net These enzymes belong to the 2-oxoglutarate/Fe(II)-dependent oxygenase superfamily and are responsible for converting JA to its hydroxylated form, 12-hydroxyjasmonic acid (12-OH-JA). nih.govnih.govfrontiersin.orgnih.govbiorxiv.orgresearchgate.net The expression of JOX genes is induced by jasmonic acid itself, creating a negative feedback loop that helps to regulate JA levels and prevent excessive accumulation, which can inhibit plant growth. nih.govnih.govfrontiersin.org
Structural studies of Arabidopsis JOX2 have revealed that the enzyme's substrate specificity is determined by the shape of its substrate-binding pocket and key amino acid residues that interact with the cyclopentane ring of jasmonic acid. uu.nl While JOXs are well-characterized for their action on jasmonic acid, their specific activity on 9,10-dihydrojasmonic acid to produce this compound is an area of ongoing research.
In fungi, the hydroxylation of jasmonates is also a known metabolic process. While specific hydroxylases equivalent to plant JOXs have not been extensively characterized in fungi for this particular reaction, the involvement of cytochrome P450 monooxygenases is strongly suggested. nih.govpeerj.comresearchgate.netresearchgate.net Fungal cytochrome P450 enzymes are known to catalyze a wide range of hydroxylation reactions in the biosynthesis of various secondary metabolites. peerj.comresearchgate.netresearchgate.net For instance, a cytochrome P450 enzyme from Fusarium graminearum has been identified with 12β-steroid hydroxylation activity, demonstrating the capacity of fungal P450s to perform regioselective hydroxylations. nih.gov It is therefore plausible that a similar enzymatic mechanism is responsible for the 12-hydroxylation of 9,10-dihydrojasmonic acid in fungi.
Reduction Processes in the Dihydrojasmonic Acid Pathway
The formation of the 9,10-dihydro structure of jasmonic acid derivatives involves the reduction of the double bond in the cyclopentenone ring of its precursor, 12-oxo-phytodienoic acid (OPDA). In plants, this reaction is catalyzed by 12-oxophytodienoate reductase (OPR), with the OPR3 isoform being the key enzyme in the jasmonic acid biosynthesis pathway. nih.govnih.govoup.comresearchgate.net OPR3 reduces the C=C double bond of OPDA to form 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), which is then further processed through β-oxidation to yield jasmonic acid. nih.gov
In fungi, evidence suggests a similar reduction step occurs. For example, Fusarium oxysporum is known to produce 9,10-dihydro-7-iso-jasmonoyl-isoleucine. researchgate.netplos.org Studies have shown that this fungus can synthesize this compound from linoleic acid (18:2n-6), a fatty acid that lacks the double bond which would correspond to the 9,10-position in the final jasmonate structure. researchgate.net This indicates that the reduction of the cyclopentenone ring likely occurs on a precursor molecule. The specific fungal enzymes responsible for this reduction are yet to be fully characterized but are functionally analogous to the plant OPRs.
Biosynthesis in Fungi and Other Microorganisms
Several fungal species are known producers of jasmonic acid and its derivatives. nih.govnih.govmdpi.com The biosynthesis of these compounds in fungi shares similarities with the plant pathway, particularly in the early stages involving lipoxygenase (LOX) and allene oxide synthase (AOS) activities to produce key intermediates. nih.gov
Comparison of Fungal and Plant Biosynthetic Enzymes and Pathways
Another significant difference is the precursor fatty acid utilized. While plants primarily use α-linolenic acid (18:3) for jasmonic acid synthesis, some fungi, such as Fusarium oxysporum, can use linoleic acid (18:2) to produce dihydrojasmonates. researchgate.net This suggests that the fungal pathway can accommodate different fatty acid substrates and may have alternative reductase enzymes.
The table below provides a general comparison of the key enzyme classes involved in the biosynthesis of jasmonates in plants and fungi.
| Enzyme Class | Plant | Fungi |
| Lipoxygenase (LOX) | Primarily 13-LOX | Can exhibit both 9- and 13-LOX activity |
| Allene Oxide Synthase (AOS) | Present and well-characterized | Activity has been detected |
| Allene Oxide Cyclase (AOC) | Specific for 13(S)-HPOT-derived allene oxide | Broader substrate specificity |
| 12-oxophytodienoate Reductase (OPR) | OPR3 is key for JA biosynthesis | Analogous reductase activity present |
| Hydroxylase | JASMONATE-INDUCED OXYGENASES (JOXs) | Likely Cytochrome P450 monooxygenases |
Identification of Fungal Strains Producing Jasmonates
A number of fungal strains have been identified as producers of a diverse array of jasmonate derivatives. The production of these compounds can be influenced by culture conditions, such as the nitrogen source in the growth medium. nih.gov
Notable fungal producers of jasmonates include:
Lasiodiplodia theobromae : This fungus is a well-known producer of jasmonic acid and a variety of its derivatives, including hydroxylated forms and amino acid conjugates. nih.govplos.orgnih.govmdpi.com
Fusarium oxysporum : Various strains of this species have been shown to produce a range of jasmonates, including 9,10-dihydro-7-iso-jasmonoyl-isoleucine. nih.govresearchgate.netplos.orgresearchgate.netnih.govoup.com
Gibberella fujikuroi : This fungus is also a known producer of jasmonate derivatives. nih.gov
Aspergillus niger : This species has been identified as a producer of jasmonates. nih.gov
The following table summarizes some of the known jasmonate derivatives produced by Lasiodiplodia theobromae and Fusarium oxysporum.
| Fungal Species | Known Jasmonate Derivatives |
| Lasiodiplodia theobromae | Jasmonic acid, 11-hydroxy JA, 12-hydroxy JA sulfate, 9,10-dihydro-JA, JA-serine conjugate, JA-threonine conjugate |
| Fusarium oxysporum | 9,10-dihydro-7-iso-jasmonoyl-isoleucine, Jasmonoyl-isoleucine, 3-oxo-2-(2-pentenyl)cyclopentane-1-butyric acid, 3-oxo-2-(2-pentenyl)cyclopentane-1-hexanoic acid, 3-oxo-2-pentylcyclopentane-1-octanoic acid |
Biological Roles and Physiological Functions of 12 Hydroxy 9,10 Dihydrojasmonic Acid in Plants
Regulation of Plant Growth and Development
Jasmonates are recognized as crucial regulators of plant growth and development, with effects spanning from seed germination to senescence. oup.comnih.gov They influence processes such as root growth, fruit ripening, and the formation of viable pollen. ijcmas.com The levels of jasmonates are often highest in developing tissues, including flowers and reproductive organs, and lower in mature leaves and roots. ijcmas.com (-)-12-Hydroxy-9,10-dihydrojasmonic acid (tuberonic acid) and its glucosylated form are key players in this regulatory network, demonstrating specific functions that distinguish them from the parent compound, jasmonic acid. oup.comresearchgate.net
Influence on Root Development and Architecture
The effect of jasmonates on root growth is a well-documented phenomenon, with jasmonic acid (JA) typically acting as an inhibitor. oup.comnih.gov However, research indicates that the 12-hydroxy derivative, tuberonic acid, does not share this inhibitory property. In fact, tuberonic acid has been shown to be inactive in mediating typical JA-induced root growth inhibition. nih.gov This suggests that the 12-hydroxylation step serves as a deactivation mechanism for this specific developmental response. Conversely, some studies indicate that tuberonic acid application can stimulate root growth and branching. smolecule.com This highlights a functional divergence where the derivative compound may play a distinct or even opposing role to the primary hormone in regulating root system architecture.
| Compound | Effect on Root Growth | Source |
| Jasmonic Acid (JA) | Generally inhibits root growth. oup.comnih.gov | oup.comnih.gov |
| This compound (Tuberonic Acid) | Shown to be inactive in root growth inhibition. nih.gov May stimulate root growth and branching. smolecule.com | nih.govsmolecule.com |
Role in Floral Induction, Evocation, and Differentiation
Jasmonates are integral to reproductive development in plants, with high concentrations found in flowers. ijcmas.com They are involved in processes like the development of stamens and the production of viable pollen. oup.com Studies on Lemna minor have demonstrated that jasmonic acid can enhance floral induction and promote the differentiation of floral organs, particularly stamens. znaturforsch.com While direct evidence for this compound's role in floral induction is part of its broader function in regulating photoperiod-dependent organ formation (which includes flower buds), its specific actions in this context are less defined than its role in tuberization. znaturforsch.com
Involvement in Tuberization
One of the most well-characterized roles of this compound is its function as a potent tuber-inducing factor, particularly in potato (Solanum tuberosum). gerli.com This activity led to its common name, tuberonic acid. The compound and its glucoside derivative (tuberonic acid glucoside) were first isolated from potato leaves and were shown to promote tuber formation. nih.govznaturforsch.comgerli.com The β-glucoside of tuberonic acid is considered the natural, mobile signal that is synthesized in the leaves under short-day conditions and transported to the stolons to initiate tuber development. znaturforsch.comgerli.com Studies have shown that the glucoside can be more active than the free acid, suggesting that conjugation is important for its biological function as a natural plant regulator. gerli.com Like jasmonic acid, tuberonic acid is believed to exert its effect in part through its microtubule-disrupting activity, which is relevant to the cell division and expansion required for tuber growth. cabidigitallibrary.org
| Research Finding | Plant Model | Source |
| Isolated as a tuber-inducing stimulus from potato leaves. | Solanum tuberosum | znaturforsch.comgerli.com |
| Tuberonic acid and its glucoside promote tuber formation. | Solanum tuberosum | gerli.com |
| The β-glucoside is the mobile signal transported from leaves to stolons. | Solanum tuberosum | gerli.com |
| Jasmonic acid and tuberonic acid have strong tuber-inducing properties in vitro. | Solanum tuberosum | cabidigitallibrary.orgijbttjournal.org |
Effects on Senescence and Callus Formation
Jasmonates are generally considered promoters of senescence, a process that involves the mobilization of nutrients from aging tissues to other parts of the plant. oup.com However, the effects of specific jasmonate derivatives on callus growth can vary and appear to be species-dependent. While jasmonic acid has been reported to inhibit callus growth in some species like soybean, it has also been shown to enhance callus growth under certain conditions in others, such as date palm. researchgate.netscispace.com Notably, tuberonic acid was found to have no activity in a soybean callus growth assay, distinguishing its function from that of jasmonic acid in this context. This further supports the idea that 12-hydroxylation acts as a functional switch, deactivating the compound for certain jasmonate-mediated responses.
| Compound | Effect on Callus Growth | Plant Model | Source |
| Jasmonic Acid (JA) | Retards cell division/growth. | Soybean (Glycine max) | scispace.com |
| Jasmonic Acid (JA) | Inhibits callus growth. | Potato (Solanum tuberosum) | cabidigitallibrary.org |
| Jasmonic Acid (JA) | Enhanced growth under salt stress. | Date Palm (Phoenix dactylifera) | researchgate.net |
| This compound (Tuberonic Acid) | No activity in growth assay. | Soybean (Glycine max) |
Mediation of Plant Stress Responses
Jasmonic acid and its derivatives are central signaling molecules in the plant's defense system, mediating responses to a wide range of environmental challenges, including both biotic and abiotic stresses. nih.govijcmas.com The biosynthesis of these compounds is often triggered by cellular damage caused by wounding, herbivore attack, or pathogen infection. ijcmas.com
Biotic Stress Responses: Defense Against Herbivores and Pathogens
The jasmonate signaling pathway is a primary mechanism for defense against insect herbivores and certain microbial pathogens. ijcmas.com Upon attack, JA levels rise and trigger the expression of defense-related genes, leading to the production of anti-herbivore proteins and toxic secondary metabolites. ijcmas.comcabidigitallibrary.org These defense compounds include proteinase inhibitors, which interfere with insect digestion, and polyphenol oxidases. cabidigitallibrary.org
While jasmonic acid and its isoleucine conjugate (JA-Ile) are considered the primary active signals in these defense responses, the role of this compound is more nuanced. nih.gov The 12-hydroxylation of jasmonic acid is often considered a deactivation step that terminates the JA signal for defense responses. nih.gov This suggests that while the plant ramps up JA production to fend off an attacker, it also has a mechanism to turn the signal off by converting JA to its hydroxylated form, tuberonic acid. nih.gov
However, related hydroxylated oxylipins have been shown to play a direct role in defense. For instance, in maize, a similar compound, 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA), is produced upon wounding and primes the plant for enhanced defense by increasing the production of other defense metabolites. nih.gov Furthermore, 9,10-KODA itself was found to be directly toxic, arresting the growth of fall armyworm larvae when added to their diet. nih.gov This indicates that while 12-hydroxylation of JA may be a deactivating step for some defense pathways, other hydroxylated fatty acid derivatives can function as potent defense signals in their own right. nih.gov
Induction of Defense-Related Gene Expression (e.g., Proteinase Inhibitors)
Jasmonates are well-established as key signaling molecules in plant defense against herbivores and necrotrophic pathogens. numberanalytics.comnih.gov Their application can induce the expression of a variety of defense-related genes. oup.com A prominent example of this is the induction of proteinase inhibitors, which interfere with the digestion of plant tissues by insects. nih.govnih.gov
When plants are wounded or attacked, the production of jasmonates is triggered, leading to a systemic response that prepares other parts of the plant for potential threats. pnas.org Airborne jasmonates, such as methyl jasmonate, have been shown to induce the synthesis of proteinase inhibitors in neighboring plants, demonstrating a form of inter-plant communication. nih.govpnas.org While much of this research focuses on jasmonic acid and methyl jasmonate, the underlying signaling pathways are relevant to the entire class of jasmonates. The degradation of JAZ (JASMONATE ZIM-DOMAIN) repressor proteins, triggered by the bioactive form of jasmonate, allows for the activation of transcription factors like MYC2, which in turn upregulate the expression of defense genes. mdpi.comnih.gov
| Defense-Related Gene/Protein | Inducing Compound (Jasmonate Family) | Observed Effect | Reference |
| Proteinase Inhibitors | Methyl Jasmonate | Accumulation in leaves, providing defense against herbivores. | nih.govnih.govpnas.org |
| Thionin (antifungal protein) | Jasmonates | Induced expression as part of the defense response. | oup.com |
| Hydroxyproline-rich cell wall proteins | Jasmonates | Strengthening of the cell wall as a physical barrier. | oup.com |
Activation of Secondary Metabolite Production
Jasmonates are potent elicitors of secondary metabolite production in plants. frontiersin.orgresearchgate.net These compounds, which are not essential for primary growth and development, play a critical role in defense and adaptation. frontiersin.org The application of jasmonates can significantly enhance the biosynthesis of various secondary metabolites, including flavonoids, alkaloids, and terpenoids. frontiersin.orgmdpi.com
The signaling cascade initiated by jasmonates leads to the activation of transcription factors that regulate the genes of specific biosynthetic pathways. frontiersin.org This mechanism allows plants to rapidly produce defensive compounds in response to environmental stimuli. For instance, jasmonate elicitation has been shown to increase the production of compounds like capsaicinoids in Capsicum species and tanshinones in Salvia miltiorrhiza. frontiersin.org While these examples often utilize methyl jasmonate, they highlight the general capacity of jasmonates to modulate complex metabolic pathways. frontiersin.org
| Secondary Metabolite Class | Effect of Jasmonate Elicitation | Examples of Induced Compounds | Reference |
| Flavonoids | Enhanced biosynthesis | Anthocyanins | frontiersin.org |
| Alkaloids | Upregulation of biosynthetic pathways | Nicotine (B1678760), Vinblastine | mdpi.com |
| Terpenoids | Increased production | Capsaicinoids, Tanshinones, Shikonin derivatives | frontiersin.org |
| Phenolics | Induced accumulation | Phenolic acids | researchgate.net |
Abiotic Stress Responses: Drought, Salt, Osmotic, UV, and Cold Stress
The role of jasmonates extends to mediating plant responses to a wide range of abiotic stresses. mdpi.comresearchgate.netnih.gov These hormones help plants tolerate adverse environmental conditions by modulating various physiological and biochemical processes. researchgate.net The levels of endogenous jasmonates often increase in response to stresses like drought, salinity, and cold, indicating their involvement in stress signaling. mdpi.comnih.gov
Jasmonate-mediated stress tolerance involves the upregulation of genes that protect the plant from damage. mdpi.com This includes the enhancement of the antioxidant system to scavenge reactive oxygen species (ROS) and the accumulation of osmoprotectants to maintain cellular water balance. researchgate.net For example, exogenous application of jasmonates has been shown to improve salt tolerance in wheat by regulating hormone biosynthesis and antioxidant capacity. researchgate.net Similarly, jasmonates are implicated in the response to cold stress, although the specific mechanisms can vary between plant species. mdpi.com While direct studies on this compound are limited, its role as a jasmonate suggests its participation in these general stress response pathways.
| Abiotic Stress | Role of Jasmonates | Physiological/Biochemical Response | Reference |
| Drought | Accumulation of jasmonates, activation of defense systems. | Increased expression of stress-responsive genes. | mdpi.comresearchgate.net |
| Salt | Increased endogenous levels, enhancement of tolerance. | Upregulation of antioxidant enzymes, accumulation of osmoprotectants. | researchgate.netnih.gov |
| Osmotic | Part of the general stress response signaling. | Maintenance of cellular integrity. | researchgate.net |
| UV | Implicated in defense against UV-induced damage. | Activation of protective compound synthesis. | nih.gov |
| Cold | Regulation of adaptation and resistance mechanisms. | Modulation of gene expression related to cold acclimation. | nih.govmdpi.com |
Modulation of Gene Expression and Protein Synthesis
Jasmonates exert their influence on plant biology primarily through the large-scale reprogramming of gene expression. nih.govnih.gov The core of the jasmonate signaling pathway involves the interaction between JAZ repressor proteins and the F-box protein COI1. mdpi.com In the presence of the bioactive jasmonate, JAZ proteins are targeted for degradation, which releases transcription factors (like MYC2, ORA59, etc.) that they were repressing. nih.govnih.gov
These transcription factors then bind to specific DNA sequences in the promoters of target genes, activating or repressing their transcription. nih.gov This leads to a cascade of gene expression changes, affecting a wide range of cellular processes, from defense and secondary metabolism to growth and development. frontiersin.orgresearchgate.net The modulation of protein synthesis is a direct consequence of this altered gene expression. nih.gov For example, the synthesis of defense proteins like proteinase inhibitors and enzymes involved in secondary metabolite production is upregulated following jasmonate signaling. oup.comfrontiersin.org Research has also shown that jasmonates can influence protein phosphorylation, indicating a role in post-translational modification of proteins. nih.gov
| Component | Function in Jasmonate-Mediated Gene Regulation | Reference |
| COI1 (F-box protein) | Receptor for bioactive jasmonate; part of the SCF ubiquitin ligase complex. | mdpi.comnih.gov |
| JAZ (Jasmonate ZIM-domain) proteins | Repressors of transcription factors; degraded in the presence of jasmonate. | mdpi.comnih.gov |
| MYC2 (transcription factor) | A key activator of jasmonate-responsive genes. | mdpi.comnih.gov |
| ORA59 (transcription factor) | Involved in the expression of genes synergistically induced by jasmonate and ethylene (B1197577). | nih.gov |
Molecular Mechanisms and Signaling Pathways Involving 12 Hydroxy 9,10 Dihydrojasmonic Acid
Regulation of Gene Expression in Response to Biotic and Abiotic Stresses
The regulation of gene expression by (-)-12-hydroxyjasmonic acid and its glucoside is notably different from that of the well-characterized JA-Ile pathway, which is central to plant defense against pests and pathogens. Studies comparing the activity of various jasmonates have shown that (-)-12-hydroxyjasmonic acid is largely inactive in mediating typical jasmonate-driven defense gene expression.
For instance, in Arabidopsis thaliana, (-)-12-hydroxyjasmonic acid and its glucoside were found to be completely inactive in inducing the expression of canonical JA-responsive defense genes, such as LOX2 (LIPOXYGENASE 2) and OPCL1 (OPC-8:0 COA LIGASE 1). nih.gov This lack of induction extends to the accumulation of volatile organic compounds, another hallmark of the jasmonate defense response, in plants like the lima bean (Phaseolus lunatus). nih.gov This suggests that the signaling pathway activated by these hydroxylated jasmonates does not converge on the transcription factors that regulate mainstream defense responses. While jasmonic acid itself is a key signaling molecule for responses to biotic and abiotic stress, this particular derivative appears to be excluded from that role, instead being part of a separate regulatory circuit. nih.govmdpi.com
| Compound | JA-Responsive Gene Induction (e.g., LOX2) | Leaf-Closing Movement (Samanea saman) | Tuber Formation (Solanum tuberosum) |
|---|---|---|---|
| Jasmonic Acid (JA) | Active | Inactive | Active |
| JA-Isoleucine (JA-Ile) | Highly Active | Inactive | Active |
| (-)-12-hydroxyjasmonic acid (Tuberonic acid) | Inactive nih.gov | Weakly Active researchgate.net | Active nih.gov |
| 12-O-β-d-glucopyranosyljasmonic acid (Tuberonic acid glucoside) | Inactive nih.gov | Highly Active nih.gov | Active nih.gov |
Interplay with Core Jasmonate Signaling Components (e.g., COI1, JAZ proteins)
A defining characteristic of the signaling pathway involving (-)-12-hydroxyjasmonic acid and its glucoside is its independence from the core jasmonate perception machinery. The canonical JA signaling pathway relies on the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms part of the SCFCOI1 E3 ubiquitin ligase complex. pnas.orgnih.gov In this pathway, the active hormone JA-Ile acts as a molecular glue, facilitating the interaction between COI1 and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. pnas.orgnih.gov This interaction targets JAZ proteins for degradation by the 26S proteasome, thereby de-repressing transcription factors like MYC2 and activating JA-responsive genes. oup.commdpi.com
| Component | Canonical JA-Ile Pathway | (-)-12-hydroxyjasmonic acid Pathway |
|---|---|---|
| Active Ligand | (+)-7-iso-JA-Isoleucine | (-)-12-hydroxyjasmonic acid / its glucoside |
| Receptor/Co-receptor | COI1-JAZ Complex pnas.orgnih.gov | COI1-JAZ Independent nih.govresearchgate.net |
| Key Transcription Factors | MYC2, MYC3, MYC4 frontiersin.org | Unknown |
| Primary Function | Biotic/Abiotic Stress Responses, Defense nih.gov | Specific Developmental Processes (e.g., Tuberization, Leaf Movement) nih.govresearchgate.net |
Crosstalk with Other Phytohormone Signaling Networks (e.g., Salicylate, Ethylene (B1197577), Abscisic Acid)
The extensive crosstalk between the canonical jasmonate pathway and other phytohormone networks, such as those for salicylic (B10762653) acid (SA), ethylene (ET), and abscisic acid (ABA), is crucial for fine-tuning plant responses to environmental stimuli. frontiersin.orgnih.gov This crosstalk often occurs at the level of shared signaling components, particularly the JAZ repressor proteins and downstream transcription factors. mdpi.comnih.gov For example, the antagonistic relationship between JA and gibberellic acid (GA) signaling is mediated through the interaction of JAZ proteins with DELLA proteins, the key repressors of the GA pathway. mdpi.com
Given that the signaling by (-)-12-hydroxyjasmonic acid is independent of the COI1-JAZ module, it is unlikely to participate in these well-documented crosstalk mechanisms. nih.gov There is currently a lack of direct evidence detailing any specific interactions between the (-)-12-hydroxyjasmonic acid signaling pathway and other phytohormone networks. Its specialized functions in processes like tuberization, which are also influenced by hormones like ABA and strigolactones, suggest that some form of interplay must exist. However, the molecular basis for any such crosstalk remains to be elucidated and would presumably involve a different set of integrator proteins than those used by the JA-Ile pathway.
Mechanisms of Signal Attenuation and Pathway Control
The control of phytohormone signaling relies on precise mechanisms for both activation and attenuation. For the jasmonate pathway, signal attenuation is largely achieved through metabolic inactivation of the active hormone. The hydroxylation of jasmonic acid to form 12-hydroxyjasmonic acid (tuberonic acid) is a primary catabolic step that serves to turn off JA-dependent signaling. nih.govmdpi.com
This conversion is catalyzed by enzymes recently identified as JASMONATE-INDUCED OXYGENASES (JOXs) or JASMONIC ACID OXIDASES (JAOs), which belong to the 2-oxoglutarate Fe(II)-dependent oxygenase family. mdpi.comnih.gov These enzymes directly hydroxylate JA to 12-OH-JA, thereby contributing to the inactivation of the hormone and the down-regulation of JA-responsive defense genes. nih.gov
Further metabolic conversions can also occur:
Glycosylation: 12-hydroxyjasmonic acid can be glycosylated to form 12-O-glucosyl-JA. While this inactivates it with respect to canonical JA signaling, it creates the highly specific signaling molecule active in leaf movement. nih.govmdpi.com
Sulfation: The formation of 12-HSO₄-JA is another modification considered to be part of the mechanism for switching off JA signaling. mdpi.com
Hydrolysis: The active conjugate JA-Ile can also be catabolized via hydroxylation to 12-OH-JA-Ile, which is then hydrolyzed by amidohydrolases (IAR3, ILL6) to release 12-OH-JA. mdpi.commdpi.com
Therefore, the formation of 12-hydroxyjasmonic acid represents a critical node in pathway control: it serves as a key step in attenuating the mainstream JA defense signal while simultaneously producing a precursor for a separate, highly specific signaling pathway. nih.govmdpi.com
Structural Activity Relationships of 12 Hydroxy 9,10 Dihydrojasmonic Acid and Its Analogs
Impact of Stereochemistry on Biological Activity and Epimerization
The stereochemistry of jasmonates is a pivotal factor in their biological function. Generally, the naturally occurring enantiomers exhibit higher activity than their synthetic counterparts. For jasmonic acid (JA), the (-)-JA form and its derivatives are typically more biologically active than the (+)-derivatives. nih.gov The spatial arrangement of the side chains on the cyclopentanone (B42830) ring dictates the molecule's ability to bind to its receptor.
In the case of jasmonoyl-isoleucine (JA-Ile), which is recognized as the most bioactive form of jasmonate for many responses, it is the (+)-7-iso-JA-Ile stereoisomer that is essential for perception and signaling. oup.com This highlights that specific stereochemical configurations are required for interaction with the COI1-JAZ co-receptor complex, which mediates most jasmonate-regulated gene expression. oup.comnih.gov
Epimerization, the conversion of one stereoisomer into another, serves as a mechanism for deactivating jasmonate signals. The biologically active (+)-7-iso-JA-Ile can be converted to the less active (-)-7-JA-Ile. nih.gov This process is a natural part of jasmonate metabolism, helping to regulate the intensity and duration of the hormonal response. nih.govnih.gov While specific studies on the epimerization of (-)-12-Hydroxy-9,10-dihydrojasmonic acid are not extensively detailed in the provided literature, the general principles of jasmonate stereochemistry suggest that its activity is also highly dependent on its specific isomeric form. The chirality of natural compounds often plays a crucial role in their biological activity, as it affects how they interact with their biological targets. nih.govmalariaworld.org
Table 1: Impact of Stereochemistry on Jasmonate Activity
Functional Significance of Hydroxyl and Carboxylic Acid Groups on Biological Activity
The functional groups of this compound, specifically the hydroxyl (-OH) group at the C-12 position and the carboxylic acid (-COOH) group, are critical to its biological activity.
The hydroxyl group at C-12 is a result of the metabolic conversion of jasmonic acid. This hydroxylation is a significant step in jasmonate catabolism and generally leads to a reduction or alteration of biological activity. nih.govnih.gov For instance, in assays for germination and root growth, 12-OH-JA was found to be inactive. nih.gov This suggests that the addition of the hydroxyl group can attenuate the primary jasmonate signal. nih.gov However, the biological effect is context-dependent, as 12-OH-JA is also known as a tuber-inducing compound in potatoes. nih.govresearchgate.net The hydroxyl group increases the polarity of the molecule and provides a site for further modifications, such as glucosylation or sulfation, which are typically deactivation steps. nih.govnih.gov
The carboxylic acid group is essential for the biological activity of most jasmonates. It is the site of conjugation to amino acids, a critical activation step for many jasmonate responses. nih.govmdpi.com The enzyme JAR1, for example, catalyzes the formation of JA-Ile by forming an amide bond with the carboxylic acid group of JA. mdpi.com Modifications of this group, such as methylation to form methyl jasmonate (MeJA), can alter the molecule's properties, such as volatility, and play a role in inter-plant signaling. pnas.org The ability of the carboxylic acid to be deprotonated at physiological pH also influences the molecule's solubility and transport. The selective transformation of carboxylic acid groups is a key strategy in modifying the biological activity of complex molecules. u-tokyo.ac.jp
Table 2: Role of Functional Groups in Jasmonate Bioactivity
Bioactivity of Derivatives and Modifications (e.g., Lactones, Amino Acid Conjugates)
This compound and its unsaturated counterpart, tuberonic acid, can undergo further modifications that significantly impact their biological activity. These derivatives include lactones and amino acid conjugates.
Lactones: A lactone derivative of 12-OH-JA, known as jasmine ketolactone (JKL), is found in nature. rsc.org While the specific biological function of naturally occurring JKL is not fully elucidated, synthetic macrolactones derived from 12-OH-JA-Ile have been shown to possess strong biological activity. rsc.org For example, two diastereomeric JA-Ile macrolactones were synthesized and found to induce nicotine (B1678760) accumulation in Nicotiana attenuata leaves to a similar extent as methyl jasmonate, indicating potent bioactivity. rsc.org This suggests that cyclization to a lactone can confer or restore biological function to hydroxylated jasmonates.
Amino Acid Conjugates: The conjugation of jasmonic acid with amino acids is a key metabolic step that can either activate or deactivate the hormone. The conjugation with isoleucine to form JA-Ile is a well-established activation mechanism. mdpi.com However, the subsequent hydroxylation of JA-Ile to form 12-OH-JA-Ile is considered a deactivation or "stop" signal, as 12-OH-JA-Ile is less effective at promoting the COI1-JAZ interaction. frontiersin.org Some studies suggest 12-OH-JA-Ile may be a weak ligand for the receptor, contributing to the fine-tuning of the wound response. researchgate.net Further modifications, such as glucosylation or sulfation of the hydroxyl group on 12-OH-JA, lead to inactive compounds. nih.gov The conjugation of bioactive molecules to amino acids is a widely used strategy in medicinal chemistry to enhance properties like stability, solubility, and cell permeability. researchgate.netnih.govmdpi.com
Table 3: Bioactivity of this compound Derivatives
Analytical Methodologies for the Detection and Quantification of 12 Hydroxy 9,10 Dihydrojasmonic Acid
Extraction and Sample Preparation Techniques for Plant Tissues and Culture Media
The initial and critical step in the analysis of (-)-12-hydroxy-9,10-dihydrojasmonic acid is its efficient extraction from complex biological samples such as plant tissues and culture media. The primary goal is to isolate the analyte from interfering substances while minimizing degradation.
For plant tissues , a common approach involves the immediate freezing of the sample in liquid nitrogen to halt metabolic processes and prevent enzymatic degradation. The frozen tissue is then homogenized to a fine powder. nih.gov Extraction is typically performed using organic solvents, with methanol (B129727) being a widely used and effective choice due to its ability to penetrate tissues and solubilize a broad range of metabolites, including jasmonates. medchemexpress.com An alternative or sequential extraction with ethyl acetate (B1210297) is also frequently employed. medchemexpress.com To prevent oxidation of the target compound during extraction, antioxidants like butylated hydroxytoluene (BHT) may be added to the solvent. researchgate.net
Following the initial solvent extraction, a purification and enrichment step is often necessary to remove interfering compounds and concentrate the analyte. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. medchemexpress.comresearchgate.net C18 cartridges are commonly used, where the crude extract is loaded onto the cartridge. medchemexpress.com A series of washing steps with aqueous solutions or low-concentration organic solvents removes polar impurities. The jasmonates, including this compound, are then eluted with a higher concentration of an organic solvent, such as methanol or acetonitrile (B52724). medchemexpress.comnih.gov This step not only purifies the sample but also concentrates the analyte, enhancing detection sensitivity in subsequent analyses.
For culture media , the extraction process is generally more straightforward. The first step typically involves adjusting the pH of the culture broth to an acidic value (e.g., pH 3.0) using an acid like hydrochloric acid (HCl). This protonates the carboxylic acid group of the jasmonates, making them less water-soluble and more amenable to extraction into an organic solvent. jst.go.jp Subsequently, liquid-liquid extraction is performed, usually with a water-immiscible organic solvent such as ethyl acetate. jst.go.jp The organic phase, containing the jasmonates, is then collected and can be further concentrated before analysis.
A summary of common extraction and sample preparation techniques is presented in Table 7.1.
| Sample Type | Key Preparation Steps | Common Solvents/Reagents | Purification Method | Reference(s) |
| Plant Tissues | Homogenization (often under liquid nitrogen) | Methanol, Ethyl Acetate, Butylated Hydroxytoluene (antioxidant) | Solid-Phase Extraction (SPE) with C18 cartridges | nih.govmedchemexpress.comresearchgate.net |
| Culture Media | pH adjustment to acidic conditions | Hydrochloric Acid (HCl), Ethyl Acetate | Liquid-Liquid Extraction | jst.go.jp |
| General | Derivatization (for GC analysis) | Diazomethane | Not Applicable | medchemexpress.com |
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC))
Chromatography is the cornerstone of analyzing complex mixtures of phytohormones. Various chromatographic techniques are employed for the separation of this compound from other related compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of jasmonates. researchgate.net Reversed-phase HPLC, utilizing a C18 stationary phase, is the most common mode of separation. researchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with a small amount of an acid like formic acid or acetic acid to ensure the carboxylic acid group of the analyte remains protonated. jst.go.jp Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities.
Gas Chromatography (GC) is another highly effective separation technique, particularly when coupled with mass spectrometry (GC-MS). nih.govnih.gov A key consideration for the GC analysis of non-volatile compounds like this compound is the need for derivatization to increase their volatility. A common derivatization method is methylation of the carboxylic acid group, for instance, using diazomethane. medchemexpress.com The separation in GC is achieved based on the boiling points and interactions of the analytes with the stationary phase of the capillary column. Different types of columns with varying polarities can be used to optimize the separation.
Thin-Layer Chromatography (TLC) , including its high-performance version (HPTLC), can be used for the separation and semi-quantitative analysis of jasmonates. medchemexpress.com In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate by capillary action, separating the components based on their differential adsorption and solubility. nih.gov For visualization, staining reagents that react with the functional groups of the jasmonates, such as anisaldehyde reagent followed by heating, can be used. nih.gov HPTLC offers improved resolution and the possibility of quantitative analysis by densitometry. medchemexpress.comoup.com
A comparison of these chromatographic methods is provided in Table 7.2.
| Method | Principle | Typical Stationary Phase | Typical Mobile Phase/Conditions | Derivatization | Reference(s) |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with acid (e.g., formic acid) | Not typically required for LC-MS, but can be used for fluorescence detection. | jst.go.jpresearchgate.net |
| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Various capillary columns (e.g., nonpolar or mid-polar) | Inert carrier gas (e.g., Helium, Nitrogen) with a temperature program. | Required (e.g., methylation) to increase volatility. | nih.govmedchemexpress.comnih.gov |
| TLC/HPTLC | Adsorption/partition on a solid stationary phase with a liquid mobile phase. | Silica Gel | Solvent mixtures (e.g., chloroform-methanol, isopropanol-ammonia-water) | Not required for separation, but staining reagents are needed for visualization. | medchemexpress.comnih.gov |
Spectrometric Detection and Identification (e.g., High-Resolution Mass Spectrometry (HRMS), GC-MS)
Following chromatographic separation, sensitive and specific detection methods are essential for the identification and quantification of this compound. Mass spectrometry is the preeminent technique for this purpose.
High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements of the analyte, which allows for the determination of its elemental composition. This high mass accuracy is invaluable for the confident identification of compounds in complex biological extracts. Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like jasmonates. nih.gov Tandem mass spectrometry (MS/MS) on HRMS instruments (e.g., Q-TOF or Orbitrap) can provide structural information through the analysis of fragmentation patterns. By selecting the precursor ion of this compound and inducing its fragmentation, a characteristic product ion spectrum is generated, which serves as a fingerprint for its identification and can be used for highly selective quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of derivatized jasmonates. medchemexpress.com After separation by GC, the analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that generates numerous fragment ions, resulting in a complex but highly reproducible mass spectrum that is characteristic of the compound and can be compared to spectral libraries for identification. The mass spectrum of methylated jasmonic acid, for instance, provides a well-defined fragmentation pattern that aids in its identification. jst.go.jp
The combination of chromatographic retention time and the mass spectrum (or specific MS/MS transitions) provides a very high degree of certainty in the identification and quantification of this compound.
Key spectrometric data for related compounds are summarized in Table 7.3.
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Platform | Reference(s) |
| Jasmonic acid | ESI- | Not specified | Not specified | LC-ESI-QQ | nih.gov |
| Methyl jasmonate | EI | 224 (M+) | 151, 83, 95 | GC-MS | researchgate.net |
| 9-Hydroxystearic acid | ESI- | 299.2588 | 171.1336, 189.1442 | LC-HRMS | researchgate.net |
| 9,10-Dihydroxystearic acid | ESI- | 315.1 | Not specified | LC-MS | nih.gov |
Isotopic Labeling and Tracing Approaches in Metabolic Studies
Isotopic labeling is a powerful tool for elucidating the biosynthetic and metabolic pathways of compounds like this compound. This approach involves introducing atoms with a stable isotope (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)) into precursor molecules and then tracing the incorporation of these isotopes into the final product and its metabolites.
In the context of jasmonate research, deuterium-labeled (d-labeled) or ¹³C-labeled precursors, such as linolenic acid or jasmonic acid itself, can be supplied to plant tissues or cell cultures. nih.govjst.go.jp After a specific incubation period, the metabolites are extracted and analyzed, typically by LC-MS. The mass spectrometer can distinguish between the unlabeled (endogenous) and the labeled (newly synthesized or metabolized) compounds based on the mass difference imparted by the isotopes.
For example, feeding a plant with deuterium-labeled jasmonic acid (JA-d₅) and subsequently detecting a deuterated form of this compound would provide direct evidence that the latter is a metabolite of jasmonic acid. medchemexpress.comcaymanchem.com This technique allows for the mapping of metabolic pathways, the determination of metabolic fluxes, and the identification of previously unknown metabolites.
The use of isotopically labeled internal standards is also a gold standard for accurate quantification in mass spectrometry. caymanchem.com An isotopically labeled version of the analyte of interest (e.g., d-labeled this compound) is added to the sample at the beginning of the extraction process. Since the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency, but is distinguished by its mass. By measuring the ratio of the signal from the endogenous analyte to the known amount of the added labeled standard, very accurate and precise quantification can be achieved, as it corrects for losses during sample preparation and variations in instrument response.
Examples of isotopically labeled compounds used in jasmonate research are shown in Table 7.4.
| Labeled Compound | Isotope(s) | Application | Analytical Technique | Reference(s) |
| (±)-Jasmonic acid-d₅ | Deuterium | Internal standard for quantification, metabolic tracer | GC-MS, LC-MS | medchemexpress.comcaymanchem.com |
| Deuterium-labeled (±)-jasmonic acid | Deuterium | Metabolic tracer in potato plants | LC-SIM | nih.govjst.go.jp |
| ω-Bromoacetonylpyridinium bromide (BPB) and d₅-BPB | Deuterium | Chemical labeling for enhanced detection and relative quantification | HPLC-ESI-QTOF-MS | nih.gov |
| ¹³C-labeled precursors | Carbon-13 | Tracing biosynthetic pathways | LC-MS | nih.gov |
Ecological and Evolutionary Perspectives of 12 Hydroxy 9,10 Dihydrojasmonic Acid
Role in Plant-Environment Interactions and Chemical Communication
(-)-12-Hydroxy-9,10-dihydrojasmonic acid is a metabolite within the broader family of jasmonates, which are critical lipid-based hormones regulating plant growth, development, and responses to environmental stress. ebi.ac.uk The hydroxylation of jasmonic acid (JA) and its derivatives at the C-12 position is a significant metabolic process that modulates the plant's chemical communication and interaction with its environment. This modification generally serves as a mechanism for signal attenuation or deactivation.
Research indicates that hydroxylated jasmonates, such as 12-hydroxyjasmonic acid (12-OH-JA), are commonly found in various organs of many plant species, often at much higher concentrations than jasmonic acid itself. nih.gov In response to wounding, a primary trigger for jasmonate-mediated defense, the formation of 12-OH-JA and its conjugates occurs after the initial accumulation of JA. nih.govnih.gov This temporal pattern suggests a role in turning off or dampening the defense response. The formation of these hydroxylated compounds is dependent on JA, as observed in JA-deficient tomato mutants which show diminished accumulation of 12-OH-JA after wounding. nih.gov
The primary role of 12-hydroxylation appears to be the inactivation of the potent jasmonate signal. researchgate.net While jasmonic acid methyl ester (JAME) strongly induces the expression of wound-responsive defense genes—such as those encoding Proteinase Inhibitor II, Polyphenol Oxidase, and Threonine Deaminase—12-OH-JA is significantly less effective or can even down-regulate their expression. nih.gov This suggests that the conversion of JA to 12-OH-JA is a key step in achieving a partial switch-off of jasmonate signaling, allowing the plant to fine-tune its defensive state and avoid the fitness costs associated with constitutive defense activation. nih.gov While largely viewed as an inactivation product, 12-OH-JA has been identified as a tuber-inducing compound in potatoes, indicating that its functions can be context- and species-dependent. nih.gov
The role of the specific compound this compound in these processes is inferred from its structural relationship to 12-OH-JA. As a dihydro- derivative, it is part of the metabolic cascade of jasmonates and is classified as a dihydrojasmonic acid. nih.gov The hydroxylation and subsequent modifications create a diverse pool of jasmonate structures, each with potentially distinct biological activities and roles in mediating the plant's interactions with herbivores, pathogens, and symbiotic organisms. nih.gov
Table 1: Comparative Effects of Jasmonate Derivatives on Gene Expression in Tomato
| Gene | Function | Response to Jasmonic Acid Methyl Ester (JAME) | Response to 12-Hydroxyjasmonic Acid (12-OH-JA) | Reference |
|---|---|---|---|---|
| Proteinase Inhibitor II (PI-II) | Anti-herbivore Defense | Strongly Induced | Less Induced / Down-regulated | nih.gov |
| Polyphenol Oxidase (PPO) | Anti-herbivore Defense | Induced | Less Induced / Down-regulated | nih.gov |
| Threonine Deaminase (TD) | Anti-herbivore Defense | Induced | Less Induced / Down-regulated | nih.gov |
| JA Biosynthesis Genes | Hormone Synthesis | Up-regulated (Positive Feedback) | Down-regulated (Negative Feedback) | nih.gov |
Evolutionary Conservation and Diversification of Jasmonate Pathways Across Plant Species
The jasmonate signaling pathway is an ancient and fundamental component of plant biology, with its core elements being highly conserved across the land plant lineage. oup.comwhitemanlab.org The central signaling module, which involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) as the receptor and JAZ proteins as repressors, is present even in early diverging land plants like mosses, indicating its ancient origin. whitemanlab.org This core mechanism, which triggers the degradation of JAZ repressors to activate defense gene expression, appears to have been established after plants colonized land, likely in response to increased pressure from herbivores and pathogens. oup.comwhitemanlab.org
While the core signaling machinery is conserved, the biosynthesis pathways and the specific jasmonate molecules used as ligands have undergone significant diversification throughout plant evolution. researchgate.net The enzymes required for the biosynthesis of jasmonic acid from precursors like 12-oxo-phytodienoic acid (OPDA) are found in a wide array of plant species, suggesting that the fundamental pathway is a shared, ancestral trait. oup.comoup.com
However, the specific bioactive forms of jasmonates vary. In most seed plants, the isoleucine conjugate, (+)-7-iso-JA-Ile, is the most potent ligand for the COI1 receptor. oup.commdpi.com In contrast, some earlier-diverging lineages utilize different molecules. For instance, the liverwort Marchantia polymorpha uses the JA precursor dinor-OPDA as its primary signaling molecule, despite having the core COI1-JAZ components. researchgate.net This highlights a key evolutionary divergence where different plant groups have adapted to use different ligands within a conserved signaling framework.
The metabolic modification of jasmonic acid, including hydroxylation to form compounds like 12-OH-JA and its dihydro- derivative, is part of this evolutionary diversification. nih.gov The enzymes responsible for these modifications, such as cytochrome P450s that hydroxylate JA-Ile to the less active 12-OH-JA-Ile, play a crucial role in hormone turnover and signal attenuation. frontiersin.org The presence of hydroxylated jasmonates in numerous plant species suggests that the mechanism of signal deactivation through hydroxylation is a widespread and evolutionarily maintained strategy for regulating the intensity and duration of defense responses. nih.gov This allows plants to mount a robust defense when attacked, while also being able to quickly return to a state of growth and development once the threat has passed.
Table 2: Evolutionary Trajectory of Key Jasmonate Pathway Components
| Pathway Component | Function | Presence in Algae | Presence in Bryophytes (e.g., Mosses) | Presence in Seed Plants | Reference |
|---|---|---|---|---|---|
| Lipoxygenase (LOX), Allene (B1206475) Oxide Synthase (AOS) | Early Biosynthesis (OPDA formation) | Variable/Homologs present | Present | Present | oup.com |
| OPDA Reductase 3 (OPR3) | JA Biosynthesis | Absent | Present | Present | oup.com |
| β-oxidation enzymes (e.g., ACX) | Final steps of JA Biosynthesis | Absent | Present | Present | oup.comoup.com |
| COI1 (Receptor) | JA Perception | Absent | Present | Present | oup.comwhitemanlab.org |
| JAZ (Repressor) | Signal Repression | Homologs lack key domain | Present | Present | oup.com |
| JA-Ile | Primary Active Ligand | Absent | Largely Absent | Present and Active | researchgate.net |
| Hydroxylated JAs (e.g., 12-OH-JA) | Signal Attenuation | Not well-studied | Present | Present | nih.gov |
Future Research Directions for 12 Hydroxy 9,10 Dihydrojasmonic Acid Studies
Elucidation of Novel Biosynthetic and Metabolic Enzymes and Regulators
The metabolic pathway leading to (-)-12-Hydroxy-9,10-dihydrojasmonic acid is believed to be a catabolic or deactivating branch of the main jasmonate signaling pathway. However, the specific enzymes and regulatory factors controlling its formation are not well characterized. The biosynthesis of jasmonic acid (JA) from α-linolenic acid involves a series of well-documented enzymatic steps in the chloroplast and peroxisome, culminating in JA itself. nih.gov This JA can then be converted into various derivatives. The formation of this compound involves two key transformations from a precursor like jasmonic acid: the reduction of the C9-C10 double bond and the hydroxylation at the C12 position.
Future research must prioritize the identification and characterization of the specific enzymes responsible for these steps. The reduction is likely catalyzed by a reductase, while the hydroxylation is probably performed by a cytochrome P450 monooxygenase (CYP), similar to the CYP94 family enzymes that hydroxylate jasmonoyl-isoleucine (JA-Ile). musechem.commdpi.com
Key research objectives should include:
Identification of Candidate Genes: Utilizing comparative genomics and transcriptomic analyses of plants under conditions known to increase jasmonate turnover to identify candidate reductase and hydroxylase genes whose expression correlates with the accumulation of dihydrojasmonates.
Functional Characterization: Employing techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout mutants in model plants like Arabidopsis thaliana or tomato to validate the function of candidate enzymes.
In Vitro Enzymatic Assays: Expressing candidate enzymes heterologously (e.g., in yeast or E. coli) and performing in vitro assays with precursor substrates to confirm their specific catalytic activity in producing or metabolizing this compound.
Table 1: Key Known and Putative Enzymes in the Jasmonate Metabolic Pathway
| Enzyme Class | Abbreviation | Known/Putative Function | Cellular Location |
|---|---|---|---|
| Lipoxygenase | LOX | Converts α-linolenic acid to 13-HPOT | Chloroplast |
| Allene (B1206475) Oxide Synthase | AOS | Converts 13-HPOT to an allene oxide | Chloroplast |
| Allene Oxide Cyclase | AOC | Converts the allene oxide to OPDA | Chloroplast |
| 12-oxophytodienoate Reductase | OPR3 | Reduces OPDA to OPC-8:0 | Peroxisome |
| Acyl-CoA Oxidase | ACX | Enzyme in the β-oxidation cycle leading to JA | Peroxisome |
| Cytochrome P450s | CYP94 family | Hydroxylation of JA-Ile (a deactivation step) | Endoplasmic Reticulum |
| Putative Reductase | (Unidentified) | Reduction of the C9-C10 double bond to form dihydrojasmonates | (Unknown) |
| Putative Hydroxylase | (Unidentified) | C12-hydroxylation of 9,10-dihydrojasmonic acid | (Unknown) |
Identification of Additional Biological Functions and Precise Molecular Mechanisms
While hydroxylated jasmonates are generally considered to be inactive catabolites destined for degradation, this assumption warrants rigorous investigation. It is possible that this compound possesses subtle, novel, or context-dependent biological activities. It may act as a weak agonist or antagonist of the primary jasmonate receptor, COI1, or it could interact with other, as-yet-unidentified signaling proteins.
Future studies should aim to definitively determine the biological role, if any, of this compound. This involves moving beyond the simple classification of it as an inactive end-product.
Suggested experimental approaches include:
Bioactivity Assays: Applying exogenous this compound to a range of plant bioassays, such as root growth inhibition, defense gene induction (e.g., VSP2, PDF1.2), and senescence assays, to screen for potential biological activity.
Receptor Binding Studies: Performing competitive binding assays to determine if this compound can interact with the COI1-JAZ co-receptor complex, potentially displacing the active ligand JA-Ile. nih.govfrontiersin.org
Phenotypic Analysis of Mutants: Characterizing mutant plants that are unable to synthesize or that over-accumulate this compound (developed as described in 9.1) to observe any developmental or stress-response phenotypes.
Advanced Analytical Approaches for Spatial and Temporal Dynamics of Jasmonate Metabolism
Understanding the role of any metabolite requires knowing where and when it accumulates. Advanced analytical techniques are crucial for mapping the precise spatiotemporal dynamics of this compound within plant tissues and even single cells. While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful for quantification, new approaches can provide deeper spatial and temporal resolution. nih.govnih.gov
Future research should focus on deploying and developing cutting-edge analytical methods to visualize and track this specific metabolite in real-time and with high spatial accuracy.
Promising avenues for research include:
Mass Spectrometry Imaging (MSI): Applying techniques like MALDI-MSI or DESI-MSI to thin sections of plant tissues to map the precise location of this compound during processes like wound response or pathogen attack.
Development of Biosensors: Creating genetically encoded fluorescent biosensors that can report on the presence and concentration of this compound or its precursors in living cells, providing unparalleled temporal and spatial data.
Cell-Specific Metabolomics: Combining fluorescence-activated cell sorting (FACS) with ultra-sensitive LC-MS/MS to determine the concentration of this metabolite in specific cell types (e.g., epidermal cells, vascular cells, guard cells) during a stress response. nih.gov
Table 2: Comparison of Analytical Techniques for Jasmonate Analysis
| Technique | Primary Advantage | Key Application for Future Research |
|---|---|---|
| GC-MS | High separation efficiency for volatile compounds (after derivatization). nih.gov | Historical method; less used now for jasmonates. |
| LC-MS/MS | High sensitivity, high throughput, no derivatization needed. nih.govcreative-proteomics.com | Absolute quantification of this compound in bulk tissue and specific cell populations. |
| Mass Spectrometry Imaging (MSI) | Provides spatial distribution of molecules without labeling. | Mapping the precise location of the compound in different tissues and organs under stress. |
| Genetically Encoded Biosensors | Real-time, in vivo monitoring of metabolite dynamics. | Visualizing the accumulation and clearance of the compound in living cells over time. |
Integration of Omics Data for Systems-Level Understanding of Jasmonate Networks
The jasmonate signaling pathway does not operate in isolation; it is part of a complex regulatory network that involves extensive crosstalk with other hormone pathways and cellular processes. nih.govnih.gov A systems-level understanding is required to place the metabolism of this compound into its proper biological context. Integrating multiple "omics" datasets provides a powerful framework for achieving this. oup.complantae.orgfrontiersin.org
Future research should leverage multi-omics approaches to build predictive models of the jasmonate network that explicitly include its catabolic branches.
A comprehensive research strategy would involve:
Integrated Time-Course Experiments: Performing parallel metabolomic, transcriptomic, proteomic, and phosphoproteomic analyses on plants subjected to stimuli (e.g., wounding, MeJA treatment) over a high-resolution time course. nih.gov
Network Modeling: Using the resulting multi-omics data to construct gene regulatory and metabolic networks. nih.govnih.gov This can reveal correlations between the accumulation of this compound and the expression of specific transcription factors, signaling proteins, or metabolic enzymes.
Predictive Biology: Using these network models to generate new hypotheses about the regulation and function of jasmonate catabolism, which can then be tested experimentally.
Potential for Agricultural Biotechnology: Manipulation of Jasmonate Pathways for Enhanced Crop Stress Resistance
Manipulating the jasmonate pathway holds significant promise for developing crops with improved resistance to pests, pathogens, and abiotic stresses like drought and salinity. numberanalytics.commdpi.comnumberanalytics.com Most efforts have focused on modulating the biosynthesis of active jasmonates or key signaling components. However, fine-tuning the pathway by altering the rate of catabolism could be a more subtle and effective strategy to balance defense responses with plant growth.
Future research should explore the potential of manipulating the formation of this compound as a tool for crop improvement.
Key research questions for agricultural biotechnology include:
Fine-Tuning Stress Responses: Can blocking or enhancing the production of this compound (by targeting its specific biosynthetic enzymes) prolong or shorten the active JA signal, thereby optimizing the plant's defense response? For instance, slowing its formation might enhance resistance to a necrotrophic fungus but could also lead to undesirable growth inhibition. nih.govishs.org
Genetic Engineering of Catabolic Pathways: Using gene-editing technologies like CRISPR/Cas9 to precisely modify the activity of the yet-to-be-identified enzymes that produce this compound in economically important crops.
Assessing Agronomic Traits: Evaluating these genetically modified crop lines under field conditions to determine the impact on key agronomic traits, including yield, biomass, and resistance to a range of relevant biotic and abiotic stresses. researchgate.net
Q & A
Q. What experimental designs are optimal for studying the compound’s role in plant stress responses?
- Methodological Answer : Conduct metabolomic profiling of stressed plant tissues (e.g., drought, pathogen exposure) using GC-MS or LC-MS. Compare jasmonate levels with unstressed controls. For forest tree metabolomics, integrate data from 19+ compounds (e.g., dihydrojasmonates) and correlate with transcriptomic pathways .
Q. How can researchers reconcile discrepancies in jasmonate classification across databases?
- Methodological Answer : Cross-reference entries in NIST Chemistry WebBook, IUCLID, and peer-reviewed literature. For example, verify CAS numbers (e.g., 3572-64-3 for (±)-9,10-Dihydrojasmonic Acid) and SMILES strings (e.g., CCCCCC1C(CCC1=O)CC(=O)O) to ensure consistency .
Methodological Notes
- Data Contradiction Analysis : Use weighted evidence approaches (per EU Regulation 1272/2008) to prioritize data from primary sources (e.g., experimental studies) over secondary databases .
- Literature Synthesis : Systematically review phytochemical and pharmacological studies using PRISMA guidelines. Focus on Gynura procumbens and Combretum micranthum as model systems for jasmonate research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
